molecular formula C10H12S B13302806 3-Methyl-2,3-dihydro-1H-indene-1-thiol

3-Methyl-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13302806
M. Wt: 164.27 g/mol
InChI Key: ASVIHZIMLIZHPE-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1H-indene-1-thiol is an organic compound belonging to the class of indene derivatives It is characterized by a thiol group attached to the indene ring system, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1-thiol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    Thioethers: Produced via nucleophilic substitution reactions.

Scientific Research Applications

3-Methyl-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, leading to various effects such as antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other indene derivatives that lack the thiol functionality.

Properties

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C10H12S/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3

InChI Key

ASVIHZIMLIZHPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)S

Origin of Product

United States

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